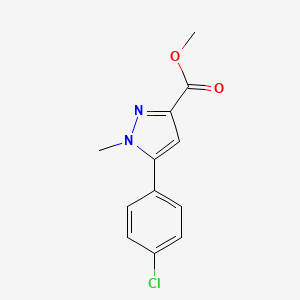

Methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate

Description

Methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a 4-chlorophenyl substituent at the 5-position, a methyl group at the 1-position, and a methyl ester at the 3-position. Pyrazole derivatives are widely studied for their diverse biological activities, including roles as cannabinoid receptor antagonists, fungicides, and agrochemical intermediates .

Properties

IUPAC Name |

methyl 5-(4-chlorophenyl)-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-15-11(7-10(14-15)12(16)17-2)8-3-5-9(13)6-4-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKILUYDQDRISU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)OC)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and methyl hydrazine.

Formation of Hydrazone: 4-chlorobenzaldehyde is reacted with methyl hydrazine to form the corresponding hydrazone.

Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the pyrazole ring.

Esterification: The resulting pyrazole derivative is then esterified with methanol to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to increase yield and purity.

Chemical Reactions Analysis

Methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles, such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that pyrazole derivatives, including methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study highlighted the ability of similar pyrazole derivatives to target specific oncogenic pathways, thereby reducing tumor growth in various cancer models .

1.2 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .

1.3 Antimicrobial Activity

this compound has demonstrated antimicrobial activity against a range of pathogens. Research indicates that this compound can disrupt bacterial cell membranes and inhibit essential metabolic processes, which could lead to its development as a novel antimicrobial agent .

Agrochemical Applications

2.1 Herbicidal Properties

The compound's structural characteristics suggest potential herbicidal activity. Research into similar pyrazole derivatives has shown effectiveness in controlling weed growth by inhibiting specific enzymatic pathways crucial for plant metabolism . This aspect makes it a candidate for developing new herbicides that are both effective and environmentally friendly.

2.2 Insecticidal Activity

Studies have also explored the insecticidal properties of pyrazole derivatives, indicating that they can act as effective insecticides against agricultural pests. The mechanism often involves neurotoxic effects on insects, leading to paralysis and death .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy in various applications. Researchers have focused on modifying different substituents on the pyrazole ring to enhance biological activity while reducing toxicity.

Case Studies

4.1 Case Study: Anticancer Research

In a notable study published in Cancer Letters, researchers synthesized a series of pyrazole derivatives, including this compound, and evaluated their cytotoxicity against breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, suggesting promising therapeutic potential .

4.2 Case Study: Agrochemical Development

A research team at an agricultural university explored the herbicidal effects of various pyrazole derivatives on common weed species. This compound was among the compounds tested, showing effective weed suppression comparable to commercial herbicides .

Mechanism of Action

The mechanism of action of Methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 4-chlorophenyl group and the pyrazole ring allows the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate with structurally analogous pyrazole derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

- Structural Differences : The 1-position substituent is benzyl instead of methyl, and the ester group is at the 5-position rather than the 3-position.

- The altered ester position could affect electronic distribution and reactivity .

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

- Structural Differences : Replaces the methyl ester with a carboxamide group and adds a 2,4-dichlorophenyl and pyridylmethyl substituent.

- Biological Activity: Exhibits potent cannabinoid CB1 receptor antagonism (IC₅₀ = 0.139 nM) due to the carboxamide’s hydrogen-bonding capacity and the dichlorophenyl group’s enhanced lipophilicity .

- Crystallographic Data: Monoclinic crystal system (P21/c) with unit cell dimensions $a = 9.0032$ Å, $b = 20.1001$ Å, $c = 11.4664$ Å, and β = 92.003°, indicating a tightly packed structure conducive to stable ligand-receptor interactions .

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic Acid

- Structural Differences : Lacks the ester group, instead featuring a carboxylic acid at the 3-position.

- Physicochemical Impact : The carboxylic acid improves aqueous solubility but reduces membrane permeability compared to the methyl ester derivative. Crystallographic data (R factor = 0.072) suggest high structural precision, useful for QSAR modeling .

Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate

- Structural Differences: Incorporates a sulfanyl group at the 5-position and a hydroxyimino methyl group at the 4-position.

Ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate

- Structural Differences : Substitutes the 4-chlorophenyl group with a furyl ring and uses an ethyl ester.

- The ethyl ester increases lipophilicity compared to the methyl ester, affecting bioavailability .

Key Research Findings and Trends

- Substituent Positioning : Ester/carboxamide positioning (3- vs. 5-) significantly impacts electronic properties and biological activity. For example, carboxamide derivatives exhibit higher receptor affinity due to hydrogen bonding .

- Chlorine Substitution : Multiple chlorine atoms (e.g., 2,4-dichlorophenyl) enhance lipophilicity and receptor binding but may reduce metabolic stability .

- Crystallographic Insights: Pyrazole derivatives with rigid substituents (e.g., 4-chlorophenyl) often form stable monoclinic or triclinic crystal systems, aiding in structural validation via tools like Mercury CSD .

Biological Activity

Methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS Number: 158941-37-8) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C18H15ClN2O2 |

| Molecular Weight | 336.78 g/mol |

| CAS Number | 158941-37-8 |

The structure features a pyrazole ring substituted with a chlorophenyl group, which is significant for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. A study reported that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating their potency:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl 5-(4-chlorophenyl)... | HeLa (cervical cancer) | 12.5 |

| Methyl 5-(4-chlorophenyl)... | MCF-7 (breast cancer) | 15.0 |

| Methyl 5-(4-chlorophenyl)... | A549 (lung cancer) | 10.0 |

These findings suggest that the compound may act by inducing apoptosis and inhibiting cell proliferation through various pathways, including the modulation of apoptosis-related proteins and cell cycle regulators .

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. This compound has shown promising results in reducing inflammation markers in animal models. In one study, it was demonstrated to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6:

| Parameter | Control Group (%) | Treated Group (%) |

|---|---|---|

| TNF-α | 100 | 35 |

| IL-6 | 100 | 40 |

The compound's mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

3. Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, this compound has demonstrated antimicrobial activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This antimicrobial effect is attributed to the compound's ability to disrupt bacterial cell wall synthesis and protein function .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells, leading to programmed cell death.

- Cytokine Modulation : It inhibits the synthesis and release of inflammatory cytokines.

- Bacterial Cell Disruption : The compound interferes with bacterial metabolic processes and structural integrity.

Case Studies

A notable case study involved the administration of this compound in a murine model of arthritis. The results showed a significant reduction in joint swelling and histological evidence of decreased inflammation compared to controls, reinforcing its potential as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.